N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2,4,5-trifluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2,4,5-trifluorophenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2,4,5-trifluorophenyl)acetamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthetic route for this compound may involve the reaction of 2-(2,4,5-trifluorophenyl)acetic acid with 1-(2-methoxyethyl)-1H-indole-4-carboxaldehyde in the presence of a suitable catalyst and solvent . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2,4,5-trifluorophenyl)acetamide can be compared with other indole derivatives such as:
N-(1-methyl-1H-indol-3-yl)methyl-N-(3,4,5-trimethoxyphenyl)acetamide: This compound also inhibits tubulin polymerization and has shown antiproliferative activities against cancer cell lines.
Indole-3-acetic acid: A plant hormone with diverse biological activities, including growth regulation and antimicrobial properties.
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active molecules and used in multicomponent reactions.
This compound stands out due to its unique trifluorophenyl group, which may enhance its biological activity and specificity compared to other indole derivatives.
Properties
Molecular Formula |
C19H17F3N2O2 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C19H17F3N2O2/c1-26-8-7-24-6-5-13-17(3-2-4-18(13)24)23-19(25)10-12-9-15(21)16(22)11-14(12)20/h2-6,9,11H,7-8,10H2,1H3,(H,23,25) |
InChI Key |
ZXXSFAOGONKXFH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CC(=C(C=C3F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.